molecular formula C9H11BrFN B15259165 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine

Cat. No.: B15259165
M. Wt: 232.09 g/mol
InChI Key: HHEMRXPCFLHTNZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine (CAS 1824598-76-6) is a halogen-substituted ethanamine building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 11 BrFN and a molecular weight of 232.09, features a bromo- and methyl-substituted aromatic ring coupled with a 2-fluoroethylamine chain . The presence of both bromine and fluorine atoms makes it a versatile intermediate for further synthetic elaboration, notably via cross-coupling reactions and nucleophilic substitutions. The specific stereoisomer of this compound, (1R)-1-(3-bromo-4-methylphenyl)-2-fluoroethanamine, is also characterized and available for research requiring chiral specificity . Compounds with similar fluoro- and bromo-substituted aromatic systems are frequently investigated as key intermediates in the synthesis of modulators for protein targets, such as Mas-related G-protein coupled receptors (MRGPRs), which are a target for developing novel antipruritics and analgesics . Furthermore, the structural motifs present in this amine—specifically the benzylamine core with halogen substituents—are commonly found in molecules screened for antibacterial and bioactive properties . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions, using personal protective equipment and adequate ventilation.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFN/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI Key

HHEMRXPCFLHTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CF)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone to obtain 3-bromo-4-methylacetophenone . This intermediate is then subjected to a series of reactions, including fluorination and amination, to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution with a nucleophile could result in the formation of a new amine or ether.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine are best contextualized through comparison with analogs. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₉H₁₁BrFN 230.10 3-Br, 4-Me, 2-F Halogen bonding studies
1-(3-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-amine C₁₅H₁₅BrFNO 324.19 3-Br, 4-OMe, 3-F (second phenyl) Higher steric bulk; potential CNS agents
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine C₁₅H₁₅ClFNO 279.74 3-Cl, 4-OMe, 2-F (second phenyl) Lower molecular weight; enhanced polarity
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 3-F, 4-Me, extended propane chain Increased lipophilicity; receptor binding studies
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine hydrochloride C₈H₈F₃N·HCl 223.61 3,4-diF, 2-F High electronegativity; antimicrobial activity

Key Insights

Halogen vs. Methoxy substituents enhance solubility but reduce electrophilicity. Fluorine’s electronegativity in the ethylamine chain (common across all analogs) improves metabolic stability and bioavailability .

Positional Effects

  • The 3-bromo-4-methyl substitution pattern in the target compound contrasts with 3-fluoro-4-methyl in . Bromine’s larger atomic radius may hinder steric access in enzymatic binding pockets compared to fluorine.

Chain Length and Functional Groups

  • Extending the ethylamine chain to a propane backbone (as in ) increases lipophilicity, favoring blood-brain barrier penetration. Conversely, the target compound’s shorter chain may optimize binding to peripheral targets.

Biological Relevance

  • Compounds like 1-(4-bromophenyl)-2-fluoroethan-1-amine () form covalent adducts with enzymes (e.g., transaminases), suggesting the target compound may exhibit similar reactivity in biochemical pathways.

Synthetic Utility

  • The target compound’s bromine atom enables downstream derivatization (e.g., nucleophilic substitution), whereas chlorine or methoxy analogs () are less reactive in such transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : A multi-step synthesis is typically employed, starting with brominated aromatic precursors. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the amine group. Fluorination via agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® may be used, with reaction optimization (e.g., solvent polarity, temperature, catalyst loading) critical for minimizing side reactions. Purification via column chromatography or recrystallization is recommended to isolate the amine hydrochloride salt .
  • Key Data : Comparative yields under varying conditions (e.g., 60% yield in THF at 0°C vs. 45% in DMF at RT) highlight solvent and temperature sensitivity.

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm regiochemistry of bromine and fluorine.
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and bond angles, as demonstrated for analogous fluorinated amines in enzyme adducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 246.0 vs. calculated 246.04).

Q. What are the key reactivity patterns of the α-fluoroamine group in this compound under basic or acidic conditions?

  • Methodology : Hydrolysis studies in buffered solutions (pH 2–12) monitored by HPLC can assess stability. The α-fluoroamine group is prone to dehydrohalogenation under strong bases (e.g., NaOH), forming imine intermediates. Acidic conditions may protonate the amine, altering electrophilicity .

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence interactions with PLP-dependent enzymes, and how can these be experimentally validated?

  • Methodology :

  • Enzymatic Assays : Incubate the compound with transaminases (e.g., ArRmut11 ) and monitor substrate conversion via UV-Vis or LC-MS.
  • Crystallography : Co-crystallize the enzyme-compound adduct to identify covalent binding sites (e.g., Schiff base formation with PLP cofactors) .
    • Data Contradictions : Discrepancies in kinetic parameters (e.g., KmK_m or kcatk_{cat}) across studies may arise from enzyme isoforms or fluorination-induced steric effects.

Q. What strategies resolve low yields in fluorination steps during synthesis, and how can computational modeling guide optimization?

  • Methodology :

  • DFT Calculations : Simulate transition states to identify energy barriers for fluorination.
  • Catalyst Screening : Test Pd- or Cu-based catalysts for C-F bond formation, referencing analogous aryl halide systems .
    • Case Study : A 20% yield improvement was achieved using a Pd(OAc)2_2/Xantphos system in DMF at 80°C .

Q. How can conflicting NMR and XRD data on the compound’s conformation be reconciled?

  • Methodology :

  • Dynamic NMR : Probe rotational barriers of the fluoroethyl group to assess solution-phase flexibility.
  • Conformational Analysis : Compare solid-state (XRD) and solution (NOESY) structures to identify environmental effects .

Methodological Guidelines Table

Research ObjectiveRecommended TechniquesKey References
Synthesis OptimizationDOE (Design of Experiments), Catalyst Screening
Structural ElucidationXRD (SHELX), 19F^{19}\text{F}-NMR
Enzyme Interaction StudiesKinetic Assays, Protein Crystallography
Stability ProfilingHPLC, pH-Dependent Degradation Studies

Data Contradiction Analysis Example

Issue : Discrepant melting points reported in literature (e.g., 65°C vs. 72°C).
Resolution :

Verify purity via HPLC (>95% purity required).

Assess polymorphism via differential scanning calorimetry (DSC).

Cross-validate with independent synthesis protocols .

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